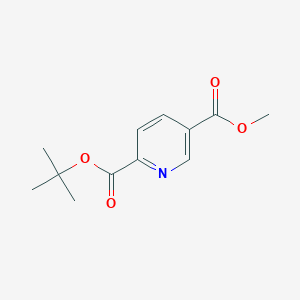

Methyl 6-tert-butoxycarbonylnicotinate

説明

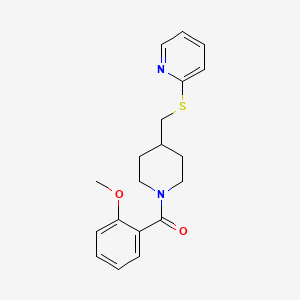

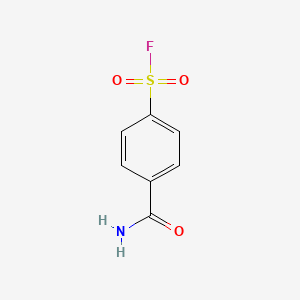

Methyl 6-tert-butoxycarbonylnicotinate (Methyl 6-TBCN) is a synthetic molecule used in a variety of laboratory experiments. It is a derivative of nicotinic acid and is used as a reagent in organic synthesis. Methyl 6-TBCN is used for a variety of purposes, such as in the synthesis of drugs and other compounds, in the preparation of lipids, and in the study of enzyme kinetics.

科学的研究の応用

- Application : Researchers have explored 6MeN as a potential alternative to nicotine in smoking cessation products and for managing central nervous system (CNS) conditions like Parkinson’s, Tourette’s, and ADHD .

- Evidence : In vivo and ex vivo models suggest that 6MeN has similar potency and binding affinity to (S)-nicotine. This pharmacological similarity makes it an intriguing candidate for further investigation .

- Safety Profile : In vitro toxicology tests (Neutral Red, Ames, and Micronucleus) indicate that 6MeN salt e-liquid formulations exhibit comparable cellular cytotoxicity and mutagenicity/genotoxicity responses to (S)-nicotine salt e-liquids .

- Aerosol Transfer Efficiency : 6MeN’s aerosol transfer efficiency is similar to nicotine when formulated in e-liquids for ENDS (82.5% for 6MeN vs. 85.6% for nicotine in freebase forms) .

- Removal of Methyl tert-Butyl Ether (MTBE) : While not directly related to nicotine, 6MeN’s adsorption and oxidation properties could be harnessed for environmental applications. Researchers have explored combined processes using materials like zeolite and activated carbon .

- Single Crystal Growth : 6MeN derivatives, such as l-valine methyl ester hydrochloride, have been synthesized for optoelectronic applications. These crystals exhibit interesting properties and are studied for potential use in devices .

Nicotine Analog for Smoking Cessation and CNS Disorders

Pharmacological Studies

Toxicological Assessments

Electronic Nicotine Delivery Systems (ENDS)

Adsorption and Oxidation Applications

Optoelectronic Materials

特性

IUPAC Name |

2-O-tert-butyl 5-O-methyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-6-5-8(7-13-9)10(14)16-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENRSFSQPOSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)